Propanamide vs. Acetamide 2‑Substituent: Computed Lipophilicity, Hydrogen‑Bonding, and Rotational Freedom Comparison
The target compound carries a propanamide side‑chain, whereas the closest commercially available core analog bears an acetamide group (CAS 312727‑47‑2) [1]. The propanamide substituent adds one additional methylene unit, increasing the computed XLogP3‑AA by approximately +0.5 log units (from an estimated ~4.1 for the acetamide to 4.6 for the propanamide) and adding one extra rotatable bond (4 vs. an estimated 3), which together confer greater conformational flexibility and enhanced membrane partitioning potential [1]. In structurally related glucokinase activator series, the transition from acetamide to propanamide at the thiazole 2‑position has been shown to alter both potency and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.6; Rotatable bonds = 4 (PubChem CID 3391604) |
| Comparator Or Baseline | N‑[4‑(4‑methylphenyl)‑5‑phenyl‑1,3‑thiazol‑2‑yl]acetamide (CAS 312727‑47‑2): XLogP3‑AA ~4.1 (estimated by structural analogy); Rotatable bonds = 3 (estimated) |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.5; ΔRotatable bonds = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity and additional rotational degree of freedom may translate into measurably different cell permeability and protein‑binding characteristics, making the propanamide derivative the preferred choice for cellular assays where membrane penetration is rate‑limiting.
- [1] PubChem Compound Summary for CID 3391604, N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/3391604 (accessed 2026-04-28). View Source
- [2] Pfefferkorn, J.A. et al. (2011) Design, synthesis, and pharmacological evaluation of N‑(4‑mono and 4,5‑disubstituted thiazol‑2‑yl)‑2‑aryl‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propanamides as glucokinase activators. Bioorganic & Medicinal Chemistry, 19(5), 1698–1712. https://www.sciencedirect.com/science/article/abs/pii/S0968089611001012 View Source
